molecular formula C16H13N3O2 B4654460 2-METHYL-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE

2-METHYL-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE

Cat. No.: B4654460
M. Wt: 279.29 g/mol
InChI Key: MLXFLKKOCHCLRR-UHFFFAOYSA-N
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Description

2-METHYL-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE typically involves the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester to yield aminomethylene malonate. This intermediate undergoes further cyclization and functionalization steps to form the desired pyrido[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrido[1,2-a]pyrimidines .

Scientific Research Applications

2-METHYL-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes. For instance, as an anti-HIV agent, it binds to the active site of HIV-1 integrase, inhibiting the enzyme’s ability to integrate viral DNA into the host genome . This binding is facilitated by the chelation of metal ions at the active site, which is crucial for the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HIV-1 integrase, for example, sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-6-2-3-7-12(11)15(20)18-13-10-17-14-8-4-5-9-19(14)16(13)21/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXFLKKOCHCLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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